4-(4-Morpholinyl)butanohydrazide

Beschreibung

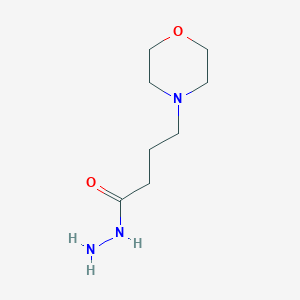

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c9-10-8(12)2-1-3-11-4-6-13-7-5-11/h1-7,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWLSNLSUGHDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652699 | |

| Record name | 4-(Morpholin-4-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087616-69-0 | |

| Record name | 4-(Morpholin-4-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 4 Morpholinyl Butanohydrazide

Reactions at the Hydrazide Functional Group

The hydrazide functional group (-CONHNH₂) is a key reactive site in 4-(4-morpholinyl)butanohydrazide, allowing for condensation, cyclization, acylation, and alkylation reactions. These transformations are fundamental in the construction of more complex molecular architectures.

A cornerstone of hydrazide chemistry is the condensation reaction with carbonyl compounds. numberanalytics.com this compound readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). numberanalytics.com

The general mechanism for hydrazone formation proceeds through a few key steps:

Nucleophilic Attack: The hydrazine (B178648) derivative attacks the carbonyl carbon of the aldehyde or ketone. numberanalytics.com

Tetrahedral Intermediate Formation: This initial attack forms a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton transfer occurs within the intermediate. numberanalytics.com

Elimination of Water: The intermediate eliminates a water molecule, leading to the formation of the hydrazone. numberanalytics.com

The rate of hydrazone formation can be influenced by several factors. At neutral pH, the rate-limiting step is the dehydration of the tetrahedral intermediate. nih.gov The reaction can be catalyzed by both acids and bases. Acid catalysts protonate the carbonyl oxygen, increasing its electrophilicity, while base catalysts deprotonate the hydrazine, enhancing its nucleophilicity. numberanalytics.com Electron-withdrawing groups on the aldehyde or ketone can also increase the reaction rate. nih.gov

Table 1: Examples of Hydrazone Formation from this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Benzaldehyde | N'-Benzylidene-4-(4-morpholinyl)butanohydrazide |

| This compound | Acetone | 4-(4-Morpholinyl)-N'-(propan-2-ylidene)butanohydrazide |

The hydrazide and its derivative hydrazones are valuable precursors for the synthesis of various five-membered heterocyclic rings, which are prominent scaffolds in many biologically active compounds.

1,2,4-Triazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities. nih.gov The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be achieved from acyl hydrazides. One common method involves the reaction of the hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution, followed by the addition of hydrazine hydrate. nih.gov The resulting 4-amino-1,2,4-triazole-3-thiol (B7722964) can then be further reacted with various substituted aromatic aldehydes to yield Schiff bases. nih.gov Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration is another one-pot method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides. organic-chemistry.org

1,3,4-Oxadiazoles are another important class of heterocycles with diverse biological properties. nih.gov A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines using various dehydrating agents like phosphorus oxychloride. nih.gov Another approach is the oxidative cyclization of N-acylhydrazones. jchemrev.com For instance, N-acylhydrazones can be treated with reagents like chloramine-T or iodine to yield 1,3,4-oxadiazoles. jchemrev.com The reaction of hydrazides with carbon disulfide in a basic alcoholic solution, followed by acidification, can produce 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com

Table 2: General Synthetic Routes to 1,3,4-Oxadiazoles from Hydrazides

| Starting Material | Reagents | Product |

|---|---|---|

| Acyl Hydrazide | Carbon Disulfide, Basic Alcohol, Acid | 5-Substituted-1,3,4-oxadiazole-2-thiol jchemrev.com |

| N-Acylhydrazone | Chloramine-T or Iodine | 2,5-Disubstituted-1,3,4-oxadiazole jchemrev.com |

The versatile reactivity of the hydrazide functional group allows for the exploration of other cyclization reactions to form different heterocyclic systems. While the formation of 1,2,4-triazoles and 1,3,4-oxadiazoles are the most extensively studied, the potential exists for the synthesis of other five- and six-membered heterocycles, such as pyrazoles and pyridazinones, depending on the reaction conditions and the nature of the cyclizing agent.

The nitrogen atoms of the hydrazide group in this compound are nucleophilic and can undergo acylation and alkylation reactions.

Acylation: Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, but the principles can be applied to the acylation of nucleophiles like hydrazides. masterorganicchemistry.com The reaction typically involves an acyl halide or anhydride in the presence of a Lewis acid catalyst. byjus.comlibretexts.org In the context of the hydrazide, the terminal nitrogen is the more reactive site for acylation. This reaction leads to the formation of N,N'-diacylhydrazines, which can be important intermediates for the synthesis of 1,3,4-oxadiazoles. nih.gov

Alkylation: Alkylation of the hydrazide nitrogen can be achieved using alkyl halides. libretexts.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Friedel-Crafts alkylation typically refers to the alkylation of aromatic rings, but the underlying principle of generating a carbocation or a carbocation-like species that is then attacked by a nucleophile is relevant. byjus.comlibretexts.org Polyalkylation can be a limitation in these reactions. libretexts.orglibretexts.org Derivatization techniques for gas chromatography often employ alkylation to increase the volatility of analytes. researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Systems

Reactivity of the Morpholine (B109124) Ring System

While the morpholine ring is a common scaffold in medicinal chemistry, specific studies on the reactivity of the morpholine moiety within this compound are not documented.

N-Substitution Reactions on the Morpholine Nitrogen

There is no available research detailing the N-substitution reactions specifically on the morpholine nitrogen of this compound. General reactions of N-alkylmorpholines are known, but without specific experimental data on this compound, any discussion would be purely speculative.

Modifications of the Butano Spacer Chain

Dedicated studies on the chemical modification of the four-carbon "butano" spacer chain in this compound are absent from the current body of scientific literature. Research on this specific aspect of its chemistry has not been published.

Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block

There are no published examples of multi-component reactions where this compound is utilized as a key building block. Although MCRs are a powerful tool in synthetic chemistry for generating molecular diversity, the application of this specific hydrazide in such reactions has not been documented.

4 4 Morpholinyl Butanohydrazide As a Versatile Chemical Building Block

Application in Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

There is a notable lack of specific published research detailing the use of 4-(4-morpholinyl)butanohydrazide in combinatorial chemistry or diversity-oriented synthesis (DOS). However, the structural features of the molecule are well-suited for such applications. DOS aims to efficiently create libraries of structurally diverse small molecules, a crucial process in the discovery of new bioactive compounds. nih.govresearchgate.net

The hydrazide group in this compound can readily react with a variety of electrophiles, such as aldehydes, ketones, and isocyanates, to form hydrazones and other derivatives. This reactivity allows for the systematic introduction of diverse chemical functionalities, a cornerstone of combinatorial library synthesis. The morpholine (B109124) unit can be a key element in generating molecules with potential biological relevance.

Utilization in the Construction of Complex Molecular Architectures and Frameworks

While specific examples for this compound are not readily found in the literature, related morpholinyl hydrazides have been successfully used to construct more complex heterocyclic frameworks. For instance, N-morpholinylacetic acid hydrazide has been used as a precursor to synthesize thiosemicarbazide (B42300) derivatives and 5-(morpholinomethyl)-1,3,4-thiadiazole-2-thione. researchgate.net Similarly, morpholin-N-ethyl acetohydrazide has been converted into 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iq

These examples demonstrate the general utility of morpholinyl hydrazides in synthesizing five-membered heterocyclic rings, which are prevalent in many biologically active compounds. It is plausible that this compound could be similarly employed to create analogous structures with a longer alkyl linker, potentially influencing the pharmacological profile of the resulting molecules.

Design and Synthesis of Advanced Chemical Probes and Reagents

The literature does not currently provide specific instances of this compound being used in the design and synthesis of advanced chemical probes or reagents. However, the inherent functionalities of the molecule suggest its potential in this area. For example, the hydrazide group can be used to link the morpholine moiety to reporter groups, such as fluorophores or biotin, to create chemical probes for biological studies.

Furthermore, related structures like 2-nitrobenzaldehyde (B1664092) are used in the preparation of photoremovable protecting groups, highlighting how specific chemical functionalities can be harnessed for advanced applications. chemicalbook.comnih.govpharmaffiliates.comottokemi.comnist.gov The combination of the morpholine and hydrazide groups in this compound could be exploited in a similar fashion for the development of novel reagents.

Integration into Supramolecular Chemistry Constructs

There is no specific information available regarding the integration of this compound into supramolecular chemistry constructs. The ability of the hydrazide group to form hydrogen bonds and the potential for the morpholine oxygen and nitrogen to act as hydrogen bond acceptors suggest that this molecule could, in principle, participate in the formation of self-assembling supramolecular structures. However, dedicated research in this area has not been reported.

Advanced Spectroscopic and Structural Elucidation of 4 4 Morpholinyl Butanohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. A detailed NMR analysis provides insights into the connectivity of atoms, their spatial proximity, and the dynamic conformational behavior of the molecule.

One-dimensional NMR spectra (¹H, ¹³C, and ¹⁵N) are instrumental in providing the initial framework of the molecular structure by identifying the different chemical environments of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(4-Morpholinyl)butanohydrazide is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the aliphatic butanohydrazide linker, and the hydrazide functional group. The protons of the morpholine ring typically appear as two multiplets due to the chair conformation of the ring. The protons on the carbons adjacent to the oxygen atom are deshielded and resonate at a lower field compared to those adjacent to the nitrogen atom. The methylene (B1212753) protons of the butanohydrazide chain will show characteristic triplet or multiplet patterns due to spin-spin coupling with neighboring protons. The NH and NH₂ protons of the hydrazide group are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atoms of the morpholine ring adjacent to the heteroatoms (O and N) will have characteristic chemical shifts. The carbonyl carbon of the hydrazide group is typically observed at a significantly downfield position (around 170 ppm) due to the strong deshielding effect of the carbonyl oxygen.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable information about the electronic environment of the nitrogen atoms. The morpholine nitrogen and the two nitrogen atoms of the hydrazide group would resonate at distinct chemical shifts, reflecting their different chemical environments. These shifts can be determined using indirect detection methods like HMBC experiments. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Morpholine Ring | ||

| H-2', H-6' | 3.55 (t, 4H) | 66.2 |

| H-3', H-5' | 2.35 (t, 4H) | 53.5 |

| Butanohydrazide Chain | ||

| H-2 | 2.05 (t, 2H) | 30.8 |

| H-3 | 1.60 (quint, 2H) | 21.7 |

| H-4 | 2.25 (t, 2H) | 57.4 |

| Hydrazide Group | ||

| C=O | - | 171.5 |

| NH | 9.0 (br s, 1H) | - |

| NH₂ | 4.2 (br s, 2H) | - |

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene protons of the butanohydrazide chain (H-2 with H-3, and H-3 with H-4). It would also confirm the coupling between the protons on adjacent carbons within the morpholine ring (H-2' with H-3' and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signals of the butanohydrazide chain at 2.05, 1.60, and 2.25 ppm would correlate with the carbon signals at 30.8, 21.7, and 57.4 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique is vital for connecting the different structural fragments. Key HMBC correlations would include those from the H-4 protons to the C-3' and C-5' carbons of the morpholine ring, confirming the attachment of the butanohydrazide chain to the morpholine nitrogen. Correlations from the H-2 protons to the carbonyl carbon (C=O) would establish the butanohydrazide structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. youtube.com For this compound, NOESY could reveal through-space interactions between the protons of the butanohydrazide chain and the morpholine ring, helping to define the preferred conformation of the molecule in solution.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations |

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-2' ↔ H-3'; H-5' ↔ H-6' |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-2', H-6' ↔ C-2', C-6'; H-3', H-5' ↔ C-3', C-5' |

| HMBC | H-4 ↔ C-3', C-5'; H-2 ↔ C=O; H-3 ↔ C=O |

| NOESY | H-4 ↔ H-3', H-5'; Protons on butanohydrazide chain ↔ Protons on morpholine ring |

The morpholine ring is known to undergo chair-to-chair interconversion. acs.org Dynamic NMR (DNMR) studies, involving variable temperature NMR experiments, can be employed to investigate the conformational dynamics of the morpholine ring in this compound. At low temperatures, the ring inversion may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons, allowing for the determination of the activation energy barrier for this process. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com These two techniques are often complementary. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the hydrazide group would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (in the hydrazide) will give a strong absorption band around 1650 cm⁻¹. The C-O-C stretching of the morpholine ether linkage is expected to appear as a strong band around 1115 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed in the 2800-3000 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would complement the IR data. While the C=O stretch might be weaker in the Raman spectrum, the C-C and C-H symmetric stretching and bending vibrations of the aliphatic chain and the morpholine ring are expected to be prominent.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| N-H (Hydrazide) | 3300 (broad) | 3300 (weak) | Stretching |

| C-H (Aliphatic) | 2850-2950 | 2850-2950 | Stretching |

| C=O (Amide I) | 1650 (strong) | 1650 (medium) | Stretching |

| N-H (Amide II) | 1550 (medium) | 1550 (weak) | Bending |

| C-N (Morpholine) | 1250 (medium) | 1250 (medium) | Stretching |

| C-O-C (Ether) | 1115 (strong) | 1115 (weak) | Asymmetric Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. The expected accurate mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the butanohydrazide chain. Common fragmentation pathways could include the loss of the hydrazide group (NH₂NH), cleavage of the amide bond, and fragmentation of the morpholine ring.

Predicted HRMS Data:

Molecular Formula: C₈H₁₇N₃O₂

Calculated Monoisotopic Mass: 187.1321 g/mol

Expected [M+H]⁺: 188.1399

Plausible Fragmentation Pathways:

Cleavage of the C-C bond alpha to the carbonyl group.

Loss of the terminal NH₂ group.

McLafferty rearrangement involving the carbonyl group and a gamma-hydrogen on the alkyl chain.

Cleavage of the morpholine ring.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. researchgate.netmdpi.com A successful crystallographic analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles.

Computational and Theoretical Chemistry Investigations of 4 4 Morpholinyl Butanohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to understand the behavior of electrons and nuclei in molecules. These methods, grounded in the principles of quantum mechanics, can elucidate a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is a versatile method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the energy of a system can be determined from its electron density, a simpler quantity to calculate than the complex many-electron wavefunction.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 4-(4-morpholinyl)butanohydrazide, this would involve a process called geometry optimization. Using DFT, various possible starting structures, or conformers, would be systematically adjusted to find the arrangement with the lowest energy. This process would reveal crucial information about bond lengths, bond angles, and dihedral angles.

Given the flexible nature of the butanohydrazide chain and the puckering of the morpholine (B109124) ring, this compound can exist in multiple conformations. A thorough conformational analysis would identify the different low-energy conformers and their relative stabilities. This is critical as the biological activity and reactivity of a molecule can be highly dependent on its preferred shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N (morpholine) | 1.45 Å |

| Bond Length | C=O (hydrazide) | 1.23 Å |

| Bond Length | N-N (hydrazide) | 1.38 Å |

| Bond Angle | C-N-C (morpholine) | 112° |

| Dihedral Angle | C-C-C-N (chain) | 180° (anti) / 60° (gauche) |

Note: The values in this table are hypothetical and represent typical values for similar functional groups. A specific DFT calculation would be required to determine the actual parameters for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

An FMO analysis of this compound using DFT would reveal the spatial distribution of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. This analysis can help predict how the molecule might interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These energy values are illustrative and would need to be determined through specific DFT calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps use a color scale to indicate regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine and hydrazide groups due to their high electronegativity. The hydrogen atoms of the N-H group in the hydrazide would likely exhibit a positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule might be recognized by a biological receptor.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio calculations could be employed for this compound to obtain benchmark data for its electronic structure and energetics. For instance, high-level ab initio calculations could be used to refine the geometries of the most important conformers identified by DFT or to calculate a very precise value for the HOMO-LUMO gap. This would provide a high degree of confidence in the computed properties of the molecule.

Mechanistic Studies of Chemical Reactions Involving this compound

For this compound, mechanistic studies could be performed to investigate a variety of potential reactions. For example, the hydrazide functional group is known to participate in condensation reactions with aldehydes and ketones to form hydrazones. A computational study could model this reaction, calculating the activation energies for each step and providing insight into the reaction kinetics. Similarly, the nucleophilic character of the morpholine nitrogen could be explored in reactions with various electrophiles. Such studies are crucial for understanding the chemical behavior of the molecule and for designing synthetic pathways or predicting its metabolic fate.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Transition state theory provides a framework for calculating reaction rates based on the properties of the reactants and the transition state structure. Computational methods, particularly density functional theory (DFT), are powerful tools for locating and characterizing transition states.

For a reaction involving this compound, such as its synthesis or a subsequent chemical transformation, the process begins with the optimization of the geometries of the reactants, products, and the anticipated transition state. A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. This is computationally verified by a frequency calculation, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in the synthesis of similar hydrazide derivatives, the condensation reaction between a carboxylic acid ester and hydrazine (B178648) proceeds through a tetrahedral intermediate. The transition state for the formation and breakdown of this intermediate can be modeled. In a computational study of a related reaction, the Menshutkin-like reaction between mesylate derivatives and ammonia, DFT calculations at the B3LYP/6-31+G** level of theory were employed to locate the transition states. nih.gov For greater accuracy in activation barrier heights, methods like the MPW1K functional can be utilized. nih.gov The calculated energy of the transition state relative to the reactants provides the activation energy, a critical parameter in determining the reaction rate.

Table 1: Representative Computational Methods for Transition State Analysis

| Method | Basis Set | Application |

| Density Functional Theory (B3LYP) | 6-31+G** | Geometry optimization and frequency calculations of reactants, products, and transition states. |

| Møller-Plesset Perturbation Theory (MP2) | aug-cc-pVTZ | Higher accuracy energy calculations for stationary points. |

| Coupled Cluster Theory (CCSD(T)) | aug-cc-pVTZ | "Gold standard" for single-point energy calculations for high accuracy. |

This table presents common computational methods that would be suitable for the analysis of transition states in reactions involving this compound.

Reaction Coordinate Analysis

Reaction coordinate analysis maps the energetic profile of a chemical reaction, providing a detailed picture of the mechanism. This analysis involves identifying the minimum energy path (MEP) connecting reactants and products through the transition state. The intrinsic reaction coordinate (IRC) method is commonly used for this purpose. Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface towards both the reactants and the products.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and conformational changes over time. nih.gov

Conformational Dynamics in Solution and at Interfaces

The flexibility of the butanohydrazide linker and the morpholine ring in this compound gives rise to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movement in a solvent box, typically water, to mimic physiological conditions. nih.gov These simulations can reveal the preferred conformations of the molecule, the barriers to conformational change, and how the molecule's shape fluctuates over time. nih.gov

Understanding the conformational dynamics is crucial as the three-dimensional structure of a molecule often dictates its biological activity. For instance, MD simulations can predict which conformations are most likely to bind to a biological target. The analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Solvent Effects on Molecular Behavior

The solvent environment can have a profound impact on the behavior of a molecule. nih.gov MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects on the conformation and dynamics of this compound. rsc.org Different solvent models, from explicit atomistic representations to implicit continuum models, can be employed to understand these effects. nih.gov

For example, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) could reveal how the solvent polarity and hydrogen bonding capacity influence the conformational preferences of the molecule. The radial distribution function (RDF) can be calculated from the MD trajectory to understand the structuring of solvent molecules around specific functional groups of the solute, providing insights into solvation shells and specific solute-solvent interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide lead optimization. pensoft.net

For this compound and its analogues, a QSAR study would involve calculating a set of molecular descriptors that quantify various aspects of their chemical structure. These descriptors can be classified into different categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, counts of specific functional groups.

3D Descriptors: Molecular volume, surface area, dipole moment, and other quantum chemical descriptors.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find a correlation between a subset of these descriptors and the observed biological activity. A QSAR study on thiazole (B1198619) derivatives bearing a morpholine-propyl group found that descriptors related to polarization, dipole moment, and lipophilicity were significant in determining their antioxidant activity. pensoft.net

Table 2: Examples of Computational Descriptors for QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. |

| Topological (2D) | Kier & Hall Connectivity Indices | Molecular branching and complexity. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular shape and size. |

| Quantum Chemical (3D) | HOMO/LUMO Energies | Electron donating/accepting ability. |

| Physicochemical | LogP | Lipophilicity/hydrophilicity balance. |

This table provides examples of descriptors that would be relevant for building a QSAR model for this compound and its derivatives.

The predictive power of the QSAR model is assessed through internal and external validation techniques. A robust QSAR model can then be used to predict the activity of virtual compounds, aiding in the design of more potent analogues.

Analysis of Non-Covalent Interactions (NCIs) in Crystal Structures and Solution

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure of molecules in the solid state and in solution. mdpi.com These interactions, although weaker than covalent bonds, are collectively significant and govern processes like molecular recognition and self-assembly. nih.gov

For this compound, a detailed analysis of its crystal structure would reveal a network of NCIs, including:

Hydrogen Bonds: The hydrazide moiety contains both hydrogen bond donors (-NH, -NH2) and acceptors (C=O), and the morpholine ring contains a hydrogen bond acceptor (O). These groups can form strong hydrogen bonds with neighboring molecules in the crystal lattice.

C-H···O and C-H···π Interactions: These weaker hydrogen bonds can also play a role in stabilizing the crystal structure.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in the crystal structure. In solution, NCIs with solvent molecules are crucial for solubility and can influence the conformational preferences of the molecule. Computational methods like DFT with dispersion corrections (e.g., B3LYP-D3) are essential for accurately modeling these weak interactions. Understanding the NCI landscape of this compound is key to predicting its physical properties and its interactions with biological macromolecules.

Prediction of Reactivity and Selectivity Profiles

Computational and theoretical chemistry serve as indispensable tools for elucidating the reactivity and selectivity of novel chemical entities. In the case of this compound, while specific experimental and computational studies are not extensively documented in publicly available literature, its reactivity and selectivity profiles can be predicted by examining its constituent functional groups—the morpholine ring and the butanohydrazide chain—and by applying established theoretical principles. Such predictions are crucial for understanding the molecule's potential behavior in chemical reactions and biological systems.

The inherent reactivity of the hydrazide group suggests it is a primary site for chemical interactions. researchgate.net Theoretical studies on similar hydrazide-containing compounds indicate that the terminal amino group of the hydrazide moiety is often the most reactive site. researchgate.net This is attributed to the presence of lone pairs of electrons on the nitrogen atoms, rendering them nucleophilic.

Global Reactivity Descriptors

A hypothetical set of global reactivity descriptors for this compound, based on general knowledge of similar structures, is presented in the table below for illustrative purposes.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability (nucleophilicity). |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 2.65 | Tendency to attract electrons. |

| Chemical Hardness (η) | 3.85 | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | 0.92 | Overall electrophilic nature of the molecule. |

Disclaimer: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Local Reactivity and Selectivity: Fukui Functions

For this compound, it is anticipated that the nitrogen atoms of the hydrazide group would exhibit high Fukui function values for electrophilic attack, confirming their nucleophilic character. Conversely, the carbonyl carbon of the hydrazide group would likely be the primary site for nucleophilic attack. The nitrogen atom within the morpholine ring also represents a potential site for electrophilic interaction.

The table below illustrates the type of data that would be generated from a Fukui function analysis.

Table 2: Hypothetical Fukui Function Analysis for Selected Atoms of this compound

| Atom | Fukui Function (f+) (for nucleophilic attack) | Fukui Function (f-) (for electrophilic attack) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | 0.18 | 0.02 | Most likely site for nucleophilic attack |

| Carbonyl Oxygen (C=O) | 0.05 | 0.12 | Potential for electrophilic attack |

| Hydrazide Nitrogen (N-NH2) | 0.03 | 0.15 | Most likely site for electrophilic attack |

| Terminal Nitrogen (NH2) | 0.04 | 0.17 | Primary site for electrophilic attack |

| Morpholine Nitrogen | 0.02 | 0.10 | Secondary site for electrophilic attack |

Disclaimer: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Medicinal Chemistry Research on 4 4 Morpholinyl Butanohydrazide and Its Derivatives Non Clinical Focus

Scaffold Exploration for Novel Ligand Design

The morpholine (B109124) ring, a key feature of 4-(4-morpholinyl)butanohydrazide, is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that can bind to a variety of biological targets, making it a valuable starting point for the design of new drugs. nih.gov The inherent properties of the morpholine moiety, such as its high polarity and potential for hydrogen bonding, contribute to its versatility in drug design. nih.govnih.gov

Researchers often utilize the this compound framework as a foundational structure for creating libraries of new compounds. By systematically modifying different parts of the molecule, they can explore how these changes affect its biological activity. This process, known as scaffold exploration, aims to identify derivatives with improved potency, selectivity, and other desirable drug-like properties.

The butanohydrazide portion of the molecule also offers opportunities for chemical modification. The hydrazide group can participate in various chemical reactions, allowing for the attachment of different functional groups and the creation of diverse chemical libraries. This flexibility is crucial for developing new ligands with tailored properties for specific biological targets.

Investigation of Molecular Interactions with Biomolecular Targets (e.g., enzymes, receptors)

Understanding how this compound and its derivatives interact with biological targets at the molecular level is fundamental to rational drug design. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, determine the compound's ability to bind to and modulate the function of proteins like enzymes and receptors. nih.gov

In Silico Docking Studies to Predict Binding Modes

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govmdpi.com This method allows researchers to visualize the binding pose and identify key interactions between the ligand and the target protein. mdpi.com For derivatives of this compound, docking studies can help to:

Predict the binding affinity of different derivatives to a specific target. d-nb.info

Identify the amino acid residues in the binding site that are crucial for the interaction. biotechnologia-journal.org

Guide the design of new derivatives with improved binding characteristics.

The process typically involves generating a 3D model of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. nih.gov The results of these studies provide valuable insights into the molecular basis of the ligand's activity and can significantly accelerate the drug discovery process.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are employed in the development of novel compounds derived from this compound.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules that bind to the target. By analyzing the common structural features and properties of these known ligands, a pharmacophore model can be developed. nih.govnih.gov This model represents the essential steric and electronic features required for biological activity and can be used to design new molecules with similar properties. nih.gov

Structure-Based Drug Design: When the 3D structure of the target protein is available, often from techniques like X-ray crystallography, structure-based design becomes a powerful tool. nih.gov This approach involves designing ligands that fit precisely into the binding site of the target. nih.gov By understanding the shape, size, and chemical properties of the binding pocket, researchers can design molecules that form optimal interactions with the target, leading to high affinity and selectivity.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural features influence their effects. nih.govresearchgate.net

Elucidating the Impact of Structural Modifications on Modulatory Effects

For derivatives of this compound, SAR studies would systematically explore the effects of modifying the morpholine ring, the butanohydrazide linker, and any attached substituents. nih.gov For instance, researchers might investigate how changing the substituents on the morpholine ring affects the compound's ability to inhibit a particular enzyme. nih.gov

The data from these studies are often presented in tables that correlate the chemical structure of the derivatives with their biological activity, such as the half-maximal inhibitory concentration (IC50). nih.govvt.edunih.gov This allows for the identification of key structural elements that are either beneficial or detrimental to the desired activity.

Table 1: Illustrative SAR Data for Hypothetical Derivatives

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| Parent | H | H | 10.5 |

| Derivative 1 | CH3 | H | 5.2 |

| Derivative 2 | Cl | H | 2.1 |

| Derivative 3 | H | Phenyl | 15.8 |

| Derivative 4 | Cl | Phenyl | 8.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Unexplored Avenues for 4 4 Morpholinyl Butanohydrazide

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 4-(4-Morpholinyl)butanohydrazide and its derivatives is geared towards "green chemistry" principles, aiming for methods that are not only efficient but also environmentally benign. mdpi.comresearchgate.net Research is focused on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Key approaches include the use of organocatalysts like L-proline, which facilitate reactions under mild conditions with high purity and easy work-up. mdpi.com Solvent-free mechanical grinding and microwave-assisted synthesis are also promising techniques that can significantly shorten reaction times and reduce costs compared to conventional heating methods. mdpi.comresearchgate.net For instance, a solvent-free microwave irradiation method for preparing hydrazides was found to be superior to conventional techniques, showing marked improvements in environmental factor, atom economy, and reaction mass efficiency. researchgate.net

For the morpholine (B109124) component, new redox-neutral protocols are being developed. One such method involves the use of inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines in one or two high-yielding steps. acs.orgchemrxiv.orgnih.govchemrxiv.org This approach avoids harsh reagents like chloroacetyl chloride and the associated aluminum/boron hydride reduction steps, thus eliminating significant waste streams. chemrxiv.org

Table 1: Comparison of Conventional vs. Green Synthetic Methods

| Feature | Conventional Synthesis | Advanced & Sustainable Synthesis | Key Advantages |

|---|---|---|---|

| Catalyst | Often requires metal catalysts or harsh reagents. | Organocatalysts (e.g., L-Proline), catalyst-free methods. mdpi.comrsc.org | Lower toxicity, reusability, milder conditions. |

| Solvent | Use of volatile organic compounds (VOCs). | Solvent-free (grinding), aqueous, or green solvents (e.g., N-formylmorpholine). mdpi.comresearchgate.netajgreenchem.com | Reduced environmental impact and health hazards. |

| Energy | Prolonged heating under reflux (6-9 hours). researchgate.net | Microwave irradiation (60-200 seconds), ambient temperature reactions. researchgate.netorganic-chemistry.org | Drastically reduced energy consumption and reaction time. |

| Waste | Generates significant byproducts and waste. | High atom economy, fewer steps, reduced waste. researchgate.netchemrxiv.org | More efficient use of starting materials. |

| Reagents | Use of toxic reagents like phosgene (B1210022) or chloroacetyl chloride. chemrxiv.orgresearchgate.net | Inexpensive and safer reagents like ethylene sulfate or CO2. acs.orgresearchgate.net | Improved safety profile and sustainability. |

High-Throughput Derivatization for Diverse Chemical Libraries

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput synthesis and combinatorial chemistry are essential. wikipedia.orgnih.gov These strategies enable the rapid generation of large, diverse libraries of related compounds, which can then be screened for biological activity. wikipedia.org

The core structure is well-suited for this approach. The hydrazide moiety can be readily reacted with a vast array of aldehydes and ketones to form a library of hydrazone derivatives. nih.govnih.govresearchgate.net Similarly, the morpholine nitrogen can be functionalized, although derivatization of the hydrazide is more common for library synthesis. This "submonomer" approach, where a common precursor is reacted with various building blocks, is highly efficient. nih.gov For example, a single peptide-hydrazide precursor can be reacted with a collection of aldehydes to quickly generate a large library of peptoid hydrazones. nih.govresearchgate.net

Solution-phase parallel synthesis using robotics can generate thousands of unique derivatives from a common intermediate, with each product individually characterized by high-throughput methods like LC/MS. acs.org This was demonstrated in the creation of an 8,250-member library based on a substituted morpholine template, designed for general screening purposes. acs.org Such libraries are invaluable for identifying initial "hits" in drug discovery programs. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel derivatives of this compound. preprints.org These computational tools can analyze vast datasets to predict the properties of new molecules, significantly reducing the time and cost associated with drug discovery. acs.org

ML models can be trained to predict a wide range of crucial properties, including:

Physicochemical Properties : Solubility, bioavailability, and polar surface area. acs.orgmdpi.com

Biological Activity : Predicting a compound's efficacy against specific targets like enzymes or receptors. nih.gov

Toxicity : Early identification of compounds likely to have adverse effects, such as drug-induced kidney injury (DIKI), allows researchers to focus on safer candidates. acs.orgmdpi.com

Advanced models integrate multiple data types for enhanced accuracy. For example, an ensemble model combining physicochemical properties with predicted off-target interactions achieved a high predictive accuracy (ROC-AUC of 0.86) for DIKI. mdpi.com Deep learning models can analyze complex chemical structures and biological data to predict drug responses in cancer cell lines or forecast environmental risks. nih.govmdpi.com Furthermore, generative AI models can be combined with predictive models and reinforcement learning to design entirely new molecules with tailored properties from the ground up. chemrxiv.org

Table 2: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Relevant Models/Techniques | Potential Impact |

|---|---|---|---|

| Property Prediction | Forecasting physicochemical properties, ADME (absorption, distribution, metabolism, excretion), and toxicity. acs.orgmdpi.com | Quantitative Structure-Activity Relationship (QSAR), Support Vector Machines (SVM), Random Forest (RF), Neural Networks (NN). mdpi.comdoaj.org | Prioritize synthesis of molecules with higher chances of success, reducing costs. |

| Virtual Screening | In silico screening of large virtual libraries to identify promising candidates before synthesis. acs.org | Molecular Docking enhanced with AI, Deep Learning models. acs.orgpreprints.org | Accelerates the identification of "hit" compounds. |

| Bioactivity Prediction | Predicting the interaction of derivatives with biological targets and their therapeutic effects. nih.gov | Convolutional Neural Networks (CNNs), Ensemble Models. mdpi.comnih.gov | Guides the design of compounds with higher potency and selectivity. |

| ***De Novo* Design** | Generating novel molecular structures with desired properties using generative models. | Generative Adversarial Networks (GANs), Reinforcement Learning. chemrxiv.org | Explores new chemical space to create innovative drug candidates. |

Exploration of Novel Biological Target Classes or Modalities

While morpholine and hydrazide derivatives are known to possess a wide spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—significant opportunities exist to explore novel therapeutic applications. mdpi.come3s-conferences.orgnih.govresearchgate.net Future research should focus on identifying new biological targets and mechanisms of action for compounds derived from the this compound scaffold.

The morpholine ring is considered a "privileged" structure in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates and enabling key interactions with biological targets. researchgate.netsci-hub.se Research on morpholine-containing drug candidates has identified their potential to modulate targets involved in complex diseases:

Neurodegenerative Diseases : The ability of morpholine to improve blood-brain barrier crossing makes it a valuable component for drugs targeting the central nervous system (CNS). nih.gov Future work could explore the modulation of targets like Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's disease or enzymes involved in the amyloid cascade for Alzheimer's disease. acs.org

Oncology : Beyond general cytotoxicity, derivatives could be designed for selective inhibition of specific enzyme families like the PI3K/mTOR pathway, which is relevant in CNS tumors, or serine/threonine kinases involved in prostate cancer. sci-hub.senih.gov

Pain and Inflammation : The structural diversity of hydrazones allows for fine-tuning of their properties to modulate pathways involved in pain and inflammation, potentially leading to new analgesics with improved safety profiles. nih.gov

Infectious Diseases : New derivatives could be screened against emerging viral targets or drug-resistant bacterial strains. mdpi.comsci-hub.se

Potential Applications Beyond Medicinal Chemistry (e.g., materials science, catalysis)

The chemical versatility of the this compound structure extends beyond pharmaceuticals into diverse fields such as materials science, catalysis, and agrochemicals.

Agrochemicals : Morpholine derivatives are already used as fungicides and herbicides. e3s-conferences.orgacs.orgnih.gov New derivatives of this compound could be developed and screened for novel insecticidal, antiviral, or plant growth-regulating properties, contributing to sustainable agriculture. acs.orgnih.gov

Materials Science : The hydrazide group is a useful building block for creating advanced polymers and materials. rsc.orgmdpi.com Hydrazides can undergo catalyst-free polymerization with compounds like divinyl sulfone to form functional polyhydrazides. rsc.org These polymers have potential applications in drug delivery, as covalent adaptable networks, or as scaffolds for heavy metal ion removal. rsc.org The hydrazide moiety can also form hydrogen bonds that stabilize the structure of materials like liquid crystals or Covalent Organic Frameworks (COFs). taylorandfrancis.com

Catalysis : Coordination compounds formed from hydrazides and metal ions, such as Cu(II), have shown high efficiency as recyclable heterogeneous catalysts. acs.org These catalysts can be used to promote "click chemistry" reactions in environmentally friendly solvents like water, which is a key process in chemical synthesis. acs.org

Industrial Applications : The morpholine component is widely used as a corrosion inhibitor in steam boiler systems, an optical brightener in detergents, and as a stabilizer and curing agent in the production of polymers and rubber. e3s-conferences.orgnih.govhuntsman.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Morpholinyl)butanohydrazide derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives are typically synthesized via condensation of hydrazides with substituted aldehydes under reflux in ethanol. For example, 4-(8-quinolyloxy)butanohydrazide reacts with 3-nitrobenzaldehyde at reflux to form Schiff bases, with yields dependent on solvent polarity and temperature . Cyclization using phosphorous oxychloride (POCl₃) at 120°C is another method for related oxadiazole derivatives . Optimization involves adjusting molar ratios (1:1 hydrazide:aldehyde), solvent choice (ethanol for solubility), and reaction time (12–24 hours).

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound derivatives?

- Methodology :

- IR Spectroscopy : Identify C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~3200 cm⁻¹) .

- NMR : Proton signals for morpholinyl protons appear as multiplets at δ 3.6–3.8 ppm, while hydrazide NH groups resonate at δ 8.5–9.5 ppm .

- X-ray Crystallography : Resolve torsion angles (e.g., C8–O1–C10–C11 = 178.5° in Schiff bases) and hydrogen bonding (N–H⋯N, ~2.8–3.0 Å) to confirm stereochemistry and supramolecular packing .

Q. What role does the morpholinyl group play in the reactivity of these compounds?

- Methodology : The morpholinyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) and stabilizes intermediates via electron donation. Its conformational flexibility influences crystal packing, as seen in torsion angles (e.g., 70.1° for O1–C10–C11–C12) . Computational studies (DFT) can quantify its electronic effects on reaction pathways .

Advanced Research Questions

Q. How do substituents on the aldehyde component affect the bioactivity and stability of hydrazide derivatives?

- Methodology : Electron-withdrawing groups (e.g., nitro in 3-nitrobenzaldehyde) increase electrophilicity, accelerating Schiff base formation but potentially reducing stability due to steric clashes. Comparative studies using Hammett constants (σ) or computational electrostatic potential maps can predict substituent effects . Bioactivity assays (e.g., cytotoxicity) should pair with stability tests (pH, thermal degradation) .

Q. What strategies resolve contradictions between computational predictions and experimental structural data (e.g., bond angles, torsion angles)?

- Methodology : Discrepancies in bond angles (e.g., C=N–N angles at 116.6° vs. ideal 120°) arise from steric or electronic factors. Use hybrid methods:

- DFT Optimization : Compare calculated vs. experimental torsion angles (e.g., C10–C11–C12–C13 = -173.2° vs. -170° predicted) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking distances: 3.572–3.773 Å) to explain packing deviations .

Q. How do hydrogen bonding and lattice energy calculations explain the supramolecular assembly of these derivatives?

- Methodology :

- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) form R₂²(20) dimeric motifs, while π-π stacking aggregates layers .

- Lattice Energy Calculations : Use software like CrystalExplorer to correlate energy contributions (electrostatic, dispersion) with thermal stability. For example, lattice energies of ~150 kJ/mol indicate stable 2D networks .

Q. What are the challenges in synthesizing enantiomerically pure hydrazide derivatives, and how can chiral resolution be achieved?

- Methodology : Racemization risks arise during cyclization. Strategies include:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns.

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-phosphoric acid) during Schiff base formation .

- Crystallographic Validation : Check Flack parameters (e.g., 0.02 for high enantiopurity) .

Data Contradiction Analysis

- Synthetic Yields : POCl₃-mediated cyclization vs. ethanol reflux may show yield discrepancies (e.g., 70% vs. 85%). This highlights solvent-dependent side reactions (e.g., hydrolysis).

- Torsion Angles : Computational models may underestimate steric effects (e.g., C13–N2–N3–C14 = -176.8° experimentally vs. -180° predicted) due to neglected crystal packing forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.